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Compound of Interest

Compound Name: Anagliptin hydrochloride

Cat. No.: B15574513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystallographic binding of anagliptin
hydrochloride to dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2

diabetes. By elucidating the precise molecular interactions, this document aims to offer

valuable insights for researchers and professionals engaged in drug discovery and

development.

Quantitative Binding and Crystallographic Data
The interaction between anagliptin and DPP-4 has been characterized by various quantitative

measures, providing a clear picture of its potency and the quality of the structural data.
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Parameter Value Reference

Binding Affinity

IC50 (DPP-4) 3.4 nM [1]

Crystallographic Data

PDB Code 3WQH [2][3][4]

Resolution 2.85 Å [1][2][5]

R-Value Work 0.227 [4]

R-Value Free 0.288 [4]

Molecular Weight

Anagliptin 383.45 g/mol [2][3]

DPP-4 Complex 172.88 kDa [4]

Experimental Protocols
The following sections detail the methodologies employed in the crystallographic analysis of

the anagliptin-DPP-4 complex.

Protein Expression and Purification
Human DPP-4 (hDPP-4) was expressed using the Silkworm-Baculovirus system.[2] The

expression vector was designed to produce a fusion protein with a DDDDK-tag and an HRV3C

protease recognition site at the N-terminus.[2] The purification process involved several key

steps:

Harvesting and Lysis: Silkworm pupae were harvested, frozen, and homogenized in a PBS

buffer (pH 7.4) containing a protease inhibitor cocktail.[2]

Affinity Chromatography: The supernatant containing the DDDDK-tagged hDPP-4 was

purified using a DDDDK-tagged Protein PURIFICATION GEL.[2]

Tag Removal: The DDDDK-tag was cleaved by treatment with HRV 3C protease.[2]
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Ion Exchange Chromatography: Further purification was achieved using an ion exchange

column with a linear gradient of 0–300mM NaCl.[2]

Gel Filtration Chromatography: The final purification step was performed using a Superdex

200 column.[2] The purified hDPP-4 was then concentrated to 10 mg/mL for crystallization.

[2]

Crystallization and Data Collection
The co-crystal structure of DPP-4 with anagliptin was obtained through the following procedure:

Complex Formation: The DPP-4-anagliptin complex was prepared by adding a 10-fold molar

excess of anagliptin to the enzyme solution.[1]

Crystallization: Crystals of the complex were grown from a solution containing 18% PEG400,

15% PEG1000, and 0.15 M Na/K phosphate (pH 6.5) at 293 K.[1]

Cryo-protection: Before data collection, the crystal was cryo-cooled using a mixture of 25%

glycerol, 18% PEG400, 15% PEG1000, and 0.15 M Na/K phosphate (pH 6.5).[1]

X-ray Diffraction: X-ray diffraction data were collected at 100 K on beamline BL41XU at

SPring-8.[1]

Structure Determination
The structure of the DPP-4–anagliptin complex was solved by molecular replacement.[1] The

structure of the DPP-4–saxagliptin complex (PDB code 3BJM) was used as a model.[1]

Visualizing the Molecular Interactions and Pathways
The following diagrams illustrate the experimental workflow, the binding of anagliptin to the

DPP-4 active site, and the broader signaling pathway affected by this interaction.
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Figure 1: Experimental workflow for the crystallographic analysis of the DPP-4-anagliptin

complex.
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Figure 2: Anagliptin's interaction with the subsites of the DPP-4 active site.
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Figure 3: Signaling pathway of DPP-4 inhibition by anagliptin.

Concluding Remarks
The crystallographic analysis of anagliptin bound to DPP-4 reveals a non-covalent binding

mode, with key interactions in the S1, S2, and S2 extensive subsites.[1][2] Notably, a dipole

interaction is observed between the cyano group of anagliptin and the S1 subsite, which is

distinct from the covalent bond formation seen with some other DPP-4 inhibitors.[1] This

detailed structural understanding provides a solid foundation for the rational design of next-

generation DPP-4 inhibitors with improved potency and selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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